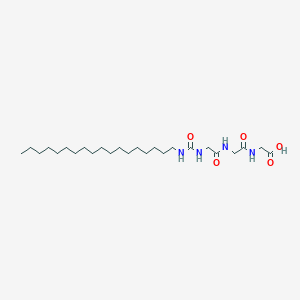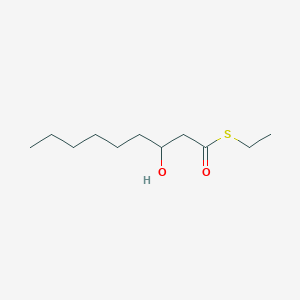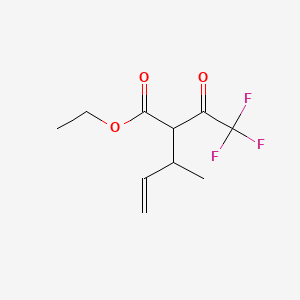
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester is a chemical compound with the molecular formula C10H13F3O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of a trifluoroacetyl group and an ethyl ester moiety
Vorbereitungsmethoden
The synthesis of 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to certain proteins, influencing biological pathways. The ester moiety may also play a role in the compound’s bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Pentenoic acid, 3-methyl-2-(trifluoroacetyl)-, ethyl ester include:
2-Pentenoic acid, 4-methyl-, methyl ester: Another ester derivative with a similar structure but different functional groups.
4-Pentenoic acid, 3-vinylpropionic acid: A related compound with a vinyl group instead of a trifluoroacetyl group.
Ethyl cis-2-pentenoate: An ester of pentenoic acid with a different geometric configuration. The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
190669-50-2 |
|---|---|
Molekularformel |
C10H13F3O3 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-(2,2,2-trifluoroacetyl)pent-4-enoate |
InChI |
InChI=1S/C10H13F3O3/c1-4-6(3)7(9(15)16-5-2)8(14)10(11,12)13/h4,6-7H,1,5H2,2-3H3 |
InChI-Schlüssel |
GVKAXLDJGILBPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C=C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


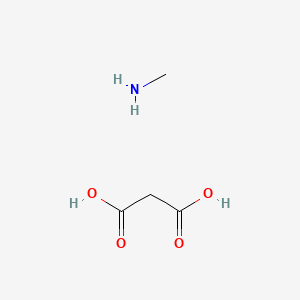

![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)

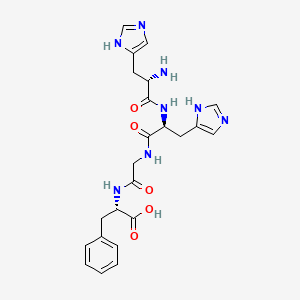
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)


